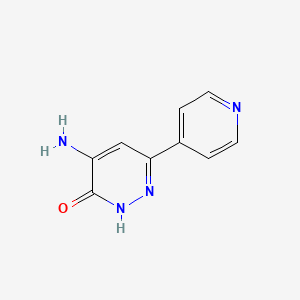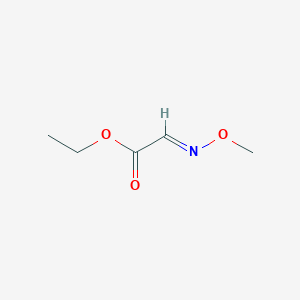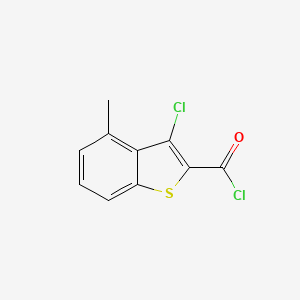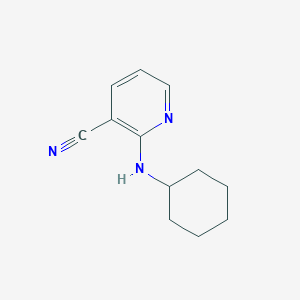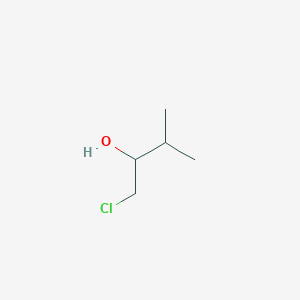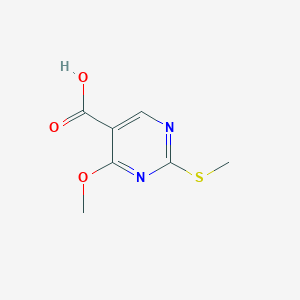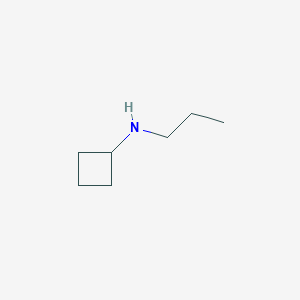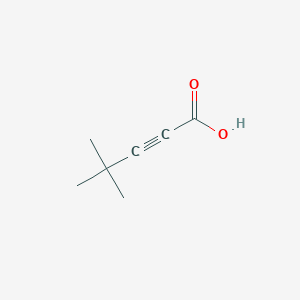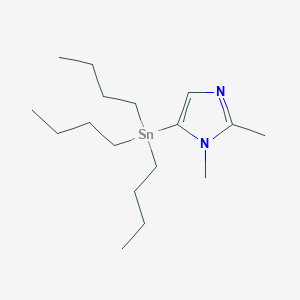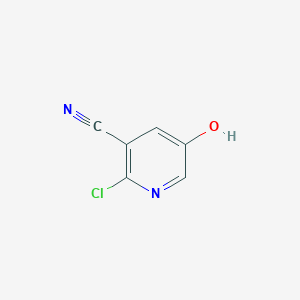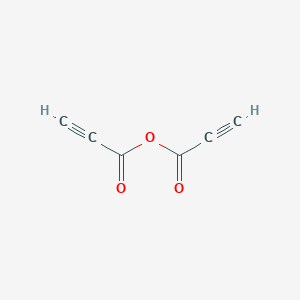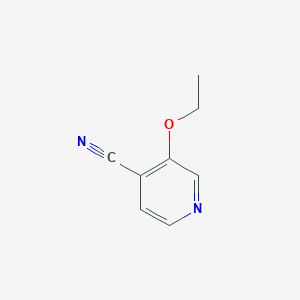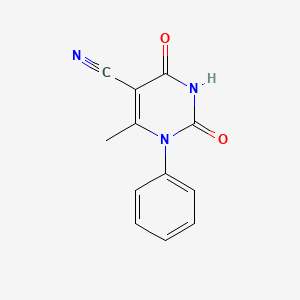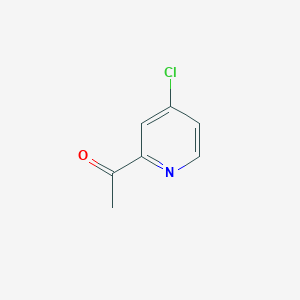
1-(4-Chloropyridin-2-yl)ethanone
Descripción general
Descripción
1-(4-Chloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6ClNO . It is a useful reagent for the asymmetric synthesis of pyridylalkylamines .
Molecular Structure Analysis
The molecular weight of 1-(4-Chloropyridin-2-yl)ethanone is 155.58 g/mol . The compound has a linear formula of C7H6ClNO .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Chloropyridin-2-yl)ethanone are not detailed in the retrieved data, it is known to be a useful reagent in the asymmetric synthesis of pyridylalkylamines .Physical And Chemical Properties Analysis
1-(4-Chloropyridin-2-yl)ethanone has a melting point of 35 - 37°C, a boiling point of 238℃, and a density of 1.233 . It is sparingly soluble in chloroform and slightly soluble in methanol .Aplicaciones Científicas De Investigación
Theoretical and Structural Analysis
- Theoretical study on the geometry and vibration of related compounds : A study conducted on a similar compound, 1-[6-(4-chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl]ethanone, focused on its solid-phase FT-IR and FT-Raman spectra. The study utilized density functional theory (B3LYP) and ab initio molecular orbital calculations for vibrational spectra analysis. The findings showed a close match between observed and calculated frequencies, indicating the potential of these methods in studying related compounds (Song et al., 2008).
Biocatalytic Applications
- Biocatalytic Transamination of Pyridylalkylamines : Research explored the amination of 1-(4-chloropyridin-2-yl)alkan-1-ones using transaminases. The study highlighted the influence of the chain length at the C-2 position of the pyridine in the reaction with different transaminases, leading to the production of enantiopure amines from a variety of prochiral ketones. This indicates the potential of 1-(4-Chloropyridin-2-yl)ethanone in biocatalytic processes for creating specific amines (López-Iglesias et al., 2016).
Synthesis and Catalytic Behavior
- Synthesis and Catalytic Behavior in Ethylene Reactivity : A study synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and used it to prepare a series of complexes with iron(II) and cobalt(II) dichloride. These complexes showed significant catalytic activities in ethylene oligomerization and polymerization, indicating the role of 1-(4-Chloropyridin-2-yl)ethanone derivatives in catalyzing significant chemical processes (Sun et al., 2007).
Chemical Synthesis and Characterization
- Microwave-assisted Synthesis of Derivatives : Research focused on the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 1-(2-aminopyridin-3-yl)ethanone. The study indicates the potential of microwave-assisted synthesis in producing derivatives of 1-(4-Chloropyridin-2-yl)ethanone efficiently, offering insights into novel methods of chemical synthesis (Ankati & Biehl, 2010).
Molecular Docking and Drug Design
- Molecular Docking and Cytotoxic Studies : A novel compound similar to 1-(4-Chloropyridin-2-yl)ethanone was synthesized and characterized, followed by cytotoxicity evaluation and molecular docking studies. The study provides insights into the potential applications of similar compounds in drug design and biological studies (Govindhan et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKULLGEGMMZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515111 | |
| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloropyridin-2-yl)ethanone | |
CAS RN |
60159-37-7 | |
| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chloro-pyridin-2-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

